Dibenzo[b,d]iodol-5-ium bromide
Description
Dibenzo[b,d]iodol-5-ium bromide is a heterocyclic aromatic compound featuring two benzene rings fused to an iodole core (a five-membered ring containing iodine). Its structure is characterized by a positively charged iodolium center stabilized by a bromide counterion.
Properties
Molecular Formula |
C12H8BrI |
|---|---|
Molecular Weight |
359 g/mol |
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;bromide |
InChI |
InChI=1S/C12H8I.BrH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 |
InChI Key |
RWKDPMQIPWNVGN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Counterion Variations: Triflate vs. Trifluoroacetate vs. Bromide
The choice of counterion significantly influences solubility, stability, and reactivity. Key comparisons include:
Key Insight : Triflate and trifluoroacetate salts exhibit superior solubility in organic media compared to bromide, making them preferable for electrochemical applications .
Core Structure Analogues: Dibenzo[b,f]oxepines
Dibenzo[b,f]oxepines share a fused dibenzo scaffold but replace iodine with an oxygen atom. These compounds are noted for their biological activities, including antipsychotic and anti-inflammatory effects .
Key Insight : The iodine center in iodolium derivatives enhances electrophilicity, favoring halogen-bonding interactions absent in oxepines .
Substituted Benzo Derivatives: Fluorinated and Brominated Analogues
describes brominated and fluorinated benzo[d][1,3]dioxol derivatives, such as 6-(benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) . These compounds emphasize the role of halogen substituents in modulating bioactivity and physicochemical properties .
Key Insight : Fluorine and bromine substituents in benzoimidazoles enhance metabolic stability and target binding, whereas iodolium salts may prioritize electronic effects over direct bioactivity .
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